

Application Notes and Protocols: Sophoraflavanone G in Antimicrobial Activity Assays

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Compound of Interest

Compound Name: *Sophoraflavanone H*

Cat. No.: *B1496117*

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Note to the user: The request specified "**Sophoraflavanone H**." However, a comprehensive review of scientific literature reveals a significant body of research on the antimicrobial properties of Sophoraflavanone G, while similar data for **Sophoraflavanone H** is not readily available. It is possible that "**Sophoraflavanone H**" was a typographical error. Therefore, these application notes and protocols have been developed for Sophoraflavanone G to provide a detailed and well-supported resource for researchers.

Introduction

Sophoraflavanone G, a prenylated flavonoid isolated from the roots of *Sophora flavescens*, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and oral pathogens like mutans streptococci.^{[1][2][3][4]} Its proposed mechanism of action involves the disruption of the bacterial cell membrane, inhibition of biofilm formation, and interference with cellular energy metabolism.^{[1][5]} These properties make Sophoraflavanone G a compound of interest for the development of novel antimicrobial agents and for synergistic studies with existing antibiotics.

These application notes provide detailed protocols for assessing the antimicrobial activity of Sophoraflavanone G, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and synergistic effects with other antimicrobials.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Sophoraflavanone G against various bacterial strains

Bacterial Strain	MIC Range (µg/mL)	Reference
Methicillin-resistant Staphylococcus aureus (MRSA) (27 strains)	3.13 - 6.25	[2]
Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates)	0.5 - 8	[4]
mutans streptococci (16 strains)	0.5 - 4 (MBC)	[3]

Table 2: Synergistic Activity of Sophoraflavanone G with Antibiotics against MRSA

Antibiotic	Fractional Inhibitory Concentration (FIC) Index	Interpretation	Reference
Vancomycin	0.16	Synergy	[2]
Fosfomycin	0.48	Synergy	[2]
Ampicillin	0.188 - 0.375	Synergy	[4]
Oxacillin	0.188 - 0.375	Synergy	[4]
Methicillin	0.71	Partial Synergy	[2]
Cefzonam	0.73	Partial Synergy	[2]
Gentamicin	0.69	Partial Synergy	[2]
Minocycline	0.65	Partial Synergy	[2]
Levofloxacin	0.58	Partial Synergy	[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[\[1\]](#)

Materials:

- Sophoraflavanone G (stock solution in DMSO)
- Mueller-Hinton Broth (MHB)
- Bacterial culture in logarithmic growth phase
- Sterile 96-well microtiter plates
- Spectrophotometer (for measuring OD600)

Procedure:

- Preparation of Bacterial Inoculum:
 - Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
 - Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase.
 - Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the adjusted suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Preparation of Sophoraflavanone G Dilutions:

- Perform serial two-fold dilutions of the Sophoraflavanone G stock solution in MHB across the wells of the 96-well plate to achieve a range of desired concentrations.
 - Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well containing the Sophoraflavanone G dilutions.
 - Include a positive control (bacterial inoculum in MHB without Sophoraflavanone G) and a negative control (MHB only).
 - Incubate the plate at 37°C for 18-24 hours.
 - Determination of MIC:
 - After incubation, visually inspect the plates for turbidity.
 - The MIC is the lowest concentration of Sophoraflavanone G that completely inhibits visible growth of the bacterium.
 - Alternatively, the OD600 can be measured using a microplate reader. The MIC is defined as the concentration that inhibits 90% of bacterial growth compared to the positive control.
- [\[1\]](#)

Biofilm Inhibition Assay

This protocol is adapted from the crystal violet staining method.[\[1\]](#)

Materials:

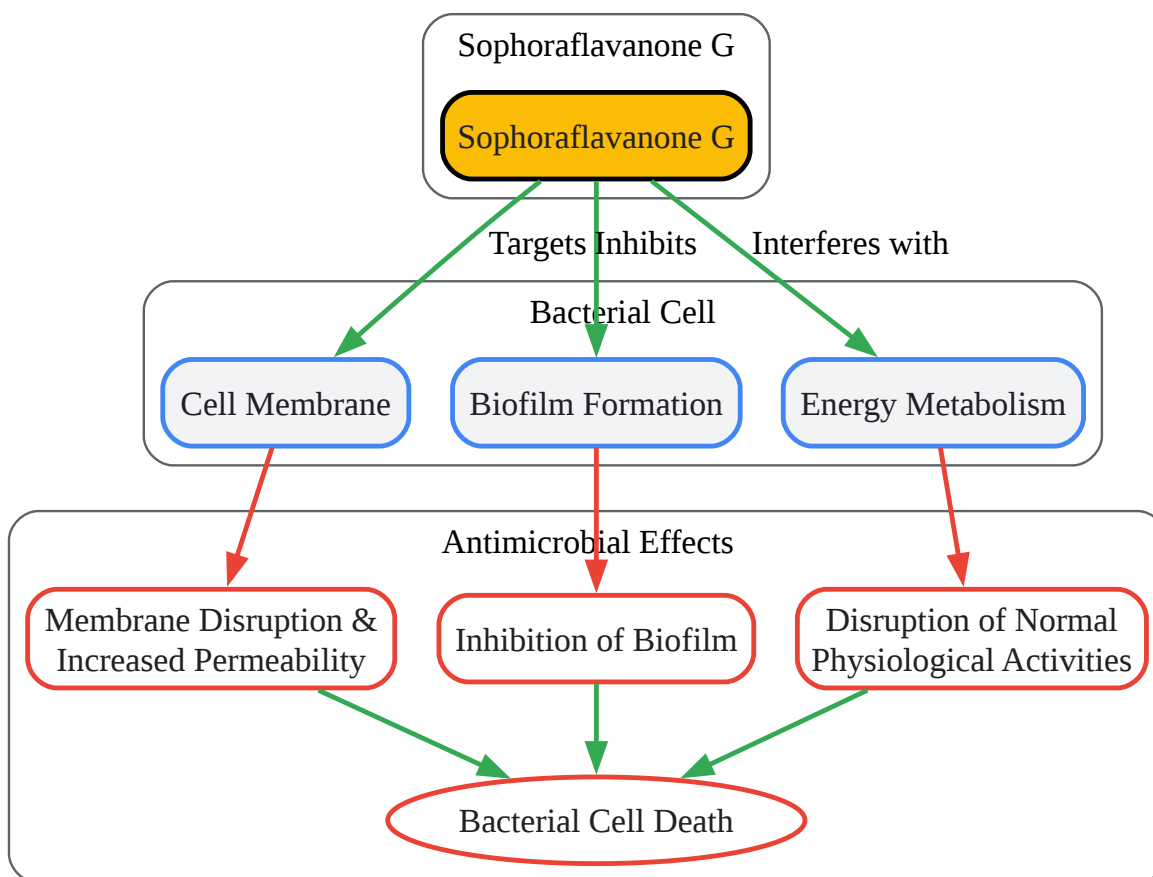
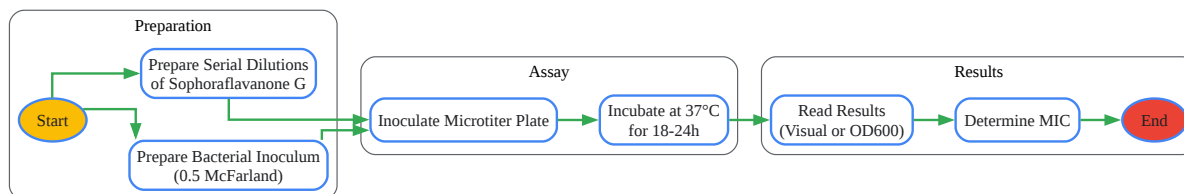
- Sophoraflavanone G
- Tryptic Soy Broth (TSB) supplemented with glucose
- Bacterial culture
- Sterile 96-well flat-bottom microtiter plates
- Crystal Violet solution (0.1% w/v)

- Ethanol (95%)

Procedure:

- Preparation of Bacterial Culture and Compound Dilutions:
 - Grow the bacterial culture overnight in TSB.
 - Dilute the overnight culture to a final concentration of approximately 1×10^6 CFU/mL in TSB supplemented with glucose.
 - Prepare serial dilutions of Sophoraflavanone G in the inoculated broth at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC, 1/16 MIC).[\[1\]](#)
- Biofilm Formation:
 - Add 200 μ L of the inoculated broth with and without Sophoraflavanone G to the wells of a 96-well plate.
 - Incubate the plate at 37°C for 24 hours without agitation.
- Staining and Quantification:
 - After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
 - Air-dry the plate.
 - Add 200 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
 - Wash the wells with water to remove excess stain and air-dry.
 - Solubilize the stained biofilm by adding 200 μ L of 95% ethanol to each well.
 - Measure the absorbance at 570 nm using a microplate reader.
 - The percentage of biofilm inhibition is calculated relative to the control (no compound).

Visualizations



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